Regioselective Arylation: Di-Boc Protection Delivers Exclusive 2-Position Functionalization Versus Mono-Boc Mixture
Under identical Pd-catalyzed N-arylation conditions, the mono-Boc analog (compound 3a, Boc at 1-position only) yields a mixture of 2,5-diarylated product 8a, 5-arylated product 8b, and 2-arylated product 8c. In contrast, the 1,2-di-Boc-protected triazepane (compound 7, corresponding to the core scaffold of Di-Boc(1,2)-TriaZepane) affords exclusively the 2-arylated compound 9 in good yield, demonstrating that dual Boc protection is essential for achieving regiochemical purity in downstream functionalization [1].
Mono-Boc: mixture of three products
| Evidence Dimension | Regioselectivity of Pd-catalyzed N-arylation |
|---|---|
| Target Compound Data | 1,2-Di-Boc-[1,2,5]triazepane (compound 7): exclusive 2-arylated product (compound 9), good yield |
| Comparator Or Baseline | Mono-Boc-[1,2,5]triazepane (compound 3a): mixture of 2,5-diarylated (8a), 5-arylated (8b), and 2-arylated (8c) products |
| Quantified Difference | Exclusive single product vs. three-product mixture; regiochemical purity advantage is qualitative but decisive for medicinal chemistry workflows |
| Conditions | Pd-catalyzed N-arylation conditions (Buchwald-Hartwig type), Chem. Pharm. Bull. 2010 |
Why This Matters
For procurement, Di-Boc(1,2)-TriaZepane HCl eliminates the need for chromatographic separation of regioisomeric mixtures, directly reducing purification costs and increasing synthetic throughput in library synthesis.
- [1] Suzuki H., Utsunomiya I., Shudo K. Synthesis and Application of [1,2,5]Triazepane and [1,2,5]Oxadiazepane as Versatile Structural Units for Drug Discovery. Chem. Pharm. Bull., 2010, 58(7), 1001-1002. View Source
